1,4-Dichloro-5H-pyridazino[4,5-B]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-5H-pyridazino[4,5-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3/c11-9-7-5-3-1-2-4-6(5)13-8(7)10(12)15-14-9/h1-4,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBBNWNUIJUPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NN=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512789 | |
| Record name | 1,4-Dichloro-5H-pyridazino[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80985-56-4 | |
| Record name | 1,4-Dichloro-5H-pyridazino[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 1,4 Dichloro 5h Pyridazino 4,5 B Indole
Foundational Synthetic Routes to the Core Pyridazino[4,5-B]indole System
The construction of the tricyclic pyridazino[4,5-b]indole core relies on established chemical principles, primarily involving the sequential or concerted formation of the indole (B1671886) and pyridazine (B1198779) rings.
The formation of the pyridazino[4,5-b]indole system can be achieved by constructing the pyridazine ring onto a pre-existing indole moiety. A prevalent method involves the condensation of appropriately substituted indole precursors with hydrazine (B178648) or its derivatives. For instance, heating ethyl 3-formylindole-2-carboxylates with hydrazine hydrate (B1144303) leads to the formation of the corresponding pyridazino[4,5-b]indol-4-ones. researchgate.net Another classical approach is the Fischer indole synthesis, which can be adapted to create the indole portion of the molecule from a suitable pyridazinyl-hydrazine precursor.
More direct cyclization methods include the treatment of 2-acetylindole-3-carboxylic acid with hydrazine hydrate at elevated temperatures to yield the pyridazinone ring fused to the indole at the 2,3-position. researchgate.net An improvement on this involves converting the keto acid into a more reactive intermediate, such as an imidazolide, which then undergoes smooth hydrazinolysis to form the pyridazinone. researchgate.net Furthermore, inverse-electron-demand Diels-Alder reactions have been reported as a pathway where indole derivatives act as dienophiles, reacting with tetrazine systems to form the pyridazino[4,5-b]indole core. researchgate.net
The introduction of chlorine atoms at the C-1 and C-4 positions of the 5H-pyridazino[4,5-b]indole skeleton is a key transformation for arriving at the title compound. Direct chlorination of the parent heterocycle is challenging and often lacks regioselectivity. The most effective and widely employed strategy involves the chlorination of a dione (B5365651) precursor, specifically 5H-pyridazino[4,5-b]indole-1,4-dione.
This transformation is typically accomplished by treating the dione with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction converts the two ketone (or enol) functionalities into chloro groups. Thionyl chloride (SOCl₂) can also be used, sometimes in combination with a catalytic amount of a tertiary amine or dimethylformamide (DMF). The reaction generally requires heating to proceed to completion. This method is a standard procedure for converting pyridazinones and phthalazinones into their corresponding chloro-derivatives, providing a reliable route to 1,4-dichloro-5H-pyridazino[4,5-b]indole. Some new 5H-pyridazino[4,5-b]indoles substituted at positions 1 and 4 with groups like hydrazine have been synthesized from these dichloro precursors. nih.gov
The selection of appropriate precursors is critical and is dictated by the chosen synthetic route for ring formation. To construct the pyridazine ring onto an indole, common starting materials include indole derivatives functionalized at the 2 and 3 positions.
Key precursors and their transformations are summarized below:
| Precursor | Transformation | Product |
| Indole-2,3-dicarboxylic acid or its anhydride (B1165640) | Condensation with hydrazine hydrate (N₂H₄·H₂O) | 5H-Pyridazino[4,5-b]indole-1,4-dione |
| 2-Acetylindole-3-carboxylic acid | Reaction with hydrazine hydrate, often via an activated intermediate like imidazolide. researchgate.net | 1-Methyl-5H-pyridazino[4,5-b]indol-4-one |
| Ethyl 3-formylindole-2-carboxylates | Refluxing with hydrazine hydrate. researchgate.net | 5H-Pyridazino[4,5-b]indol-4-one |
| 5H-Pyridazino[4,5-b]indole-1,4-dione | Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). | This compound |
| 2-Methyl-4,5-dihalopyridazin-3(2H)-one | Nucleophilic substitution with phenol (B47542) followed by an intramolecular Heck reaction. electronicsandbooks.com | 2-Methylbenzo[b]furo[2,3-d]pyridazin-1(2H)-one (analogous system) |
The synthesis of the crucial precursor, 5H-pyridazino[4,5-b]indole-1,4-dione, is foundational. It is most directly prepared by the reaction of indole-2,3-dicarboxylic acid or its corresponding anhydride with hydrazine. This dione serves as the immediate precursor to the target molecule via the halogenation reaction described previously.
Modern Catalytic Approaches in Pyridazino[4,5-B]indole Synthesis
Modern organic synthesis has increasingly relied on transition metal catalysis to construct complex heterocyclic systems efficiently and with high selectivity. arabjchem.orgmdpi.com
Palladium catalysts are powerful tools for C-C and C-N bond formation and have been successfully applied to the synthesis of the pyridazino[4,5-b]indole core. mdpi.comnsf.gov
Intramolecular Heck Reaction: A novel approach for synthesizing 2-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones involves a Heck-type ring closure. electronicsandbooks.com This reaction is performed on 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-ones, which are themselves synthesized via a palladium-catalyzed Buchwald-Hartwig amination. electronicsandbooks.comresearchgate.net The intramolecular Heck reaction forms the crucial C4a-C9a bond, closing the indole ring.
Suzuki Coupling: The Suzuki coupling reaction has been used to create precursors for subsequent cyclization. For example, 5-iodo-2-methylpyridazin-3(2H)-one can undergo a Suzuki coupling with protected anilinoboronic acids. researchgate.net The resulting arylpyridazinones are suitable starting materials for a multi-step pathway that culminates in the formation of the pyridazino[4,5-b]indole ring system. researchgate.net
Buchwald-Hartwig Amination: This reaction is instrumental in preparing the precursors for other cyclization reactions. The coupling of 2-methyl-5-halopyridazin-3(2H)-ones with 2-bromoaniline (B46623), catalyzed by a palladium complex, yields the necessary N-aryl bond for a subsequent intramolecular Heck reaction. electronicsandbooks.com
A summary of these palladium-catalyzed reactions is presented below:
| Reaction Type | Precursors | Catalyst System (Typical) | Bond Formed |
| Intramolecular Heck | 5-[(2-bromophenyl)amino]-2-methylpyridazin-3(2H)-one electronicsandbooks.com | Pd(OAc)₂, P(o-tol)₃, base | C4a-C9a (Indole ring closure) |
| Suzuki Coupling | 5-Iodo-2-methylpyridazin-3(2H)-one + anilinoboronic acid researchgate.net | Pd(PPh₃)₄, base | C5-Aryl (Precursor synthesis) |
| Buchwald-Hartwig Amination | 2-Methyl-5-halopyridazin-3(2H)-one + 2-bromoaniline electronicsandbooks.com | Pd₂(dba)₃, BINAP, base | C5-N (Precursor synthesis) |
While palladium catalysis is prominent, other transition metals are also utilized in the synthesis of indole-based heterocycles and offer potential routes to the pyridazino[4,5-b]indole system. arabjchem.org
Copper-Catalyzed Reactions: Copper catalysts have been employed for cross-dehydrogenative coupling reactions and in the synthesis of various indole and imidazo[1,2-a]pyridine (B132010) derivatives. mdpi.combeilstein-journals.org These methods often involve the formation of C-N bonds under oxidative conditions and could potentially be adapted for the final ring closure step in pyridazino[4,5-b]indole synthesis.
Ruthenium-Catalyzed Reactions: Ruthenium-catalyzed heterocyclization of aromatic homo- and bis-homopropargyl amines or amides is an efficient method for preparing indoles. organic-chemistry.org This type of transformation could be envisioned for constructing the indole portion of the target scaffold from a suitably designed pyridazine precursor containing an alkyne functionality.
While direct applications of these metals to the synthesis of this compound are not as extensively documented as palladium-based methods, their utility in forming related N-heterocycles suggests they are a promising area for future synthetic development. mdpi.com
Optimization of Synthetic Efficiency and Scalability
The conversion of 5H-pyridazino[4,5-b]indole-1,4-dione to this compound is conventionally achieved through chlorination using phosphorus oxychloride (POCl₃). Historically, such reactions were often performed using a large excess of POCl₃, which served as both the reagent and the solvent. This approach, while effective in driving the reaction to completion, presents significant challenges in terms of efficiency and scalability. The use of excess POCl₃ complicates product purification, increases raw material costs, and generates substantial phosphorus-containing waste, which requires specialized handling and disposal.
Modern synthetic chemistry emphasizes process optimization to enhance yield, reduce waste, and improve scalability. A significant advancement in the chlorination of nitrogen-containing heterocycles involves moving away from using excess reagents as solvents. Research has demonstrated the feasibility of large-scale, solvent-free chlorination of various hydroxy-heterocycles using stoichiometric or near-equimolar amounts of POCl₃. nih.gov This optimized approach often involves heating the substrate with the chlorinating agent in a sealed reactor, sometimes with a base like pyridine (B92270) to neutralize the generated HCl. nih.gov
This method offers several advantages for scalability:
Reduced Reagent Load: Using an equimolar amount of POCl₃ drastically cuts down on the volume of the hazardous reagent required. nih.gov
Higher Throughput: The absence of a solvent increases the concentration of reactants, potentially leading to faster reaction times and higher reactor throughput.
Improved Safety: Quenching large volumes of excess POCl₃ is a highly exothermic and hazardous operation. Minimizing the amount of unreacted POCl₃ significantly mitigates this safety risk, a critical consideration for large-scale production. nih.gov
The table below compares the traditional and optimized approaches for the chlorination of a generic pyridazinedione precursor.
Table 1: Comparison of Traditional vs. Optimized Chlorination Methods
| Parameter | Traditional Method (Excess Reagent) | Optimized Method (Solvent-Free, Equimolar) |
|---|---|---|
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | Phosphorus oxychloride (POCl₃) |
| Stoichiometry | Large excess (serves as solvent) | ~1.0 equivalent |
| Solvent | None (POCl₃ is the solvent) | None (Solvent-free) |
| Reaction Conditions | Reflux | Heating in a sealed reactor (e.g., 140–160 °C) |
| Scalability Issues | Difficult workup, large waste volume, significant exotherm on quenching | Improved safety, simplified workup, reduced waste |
| Efficiency | Lower overall process efficiency due to complex purification | Higher overall efficiency due to streamlined processing |
This optimized, solvent-free approach is directly applicable to the synthesis of this compound, offering a clear pathway to enhance both the efficiency and scalability of its production.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional chlorination of 5H-pyridazino[4,5-b]indole-1,4-dione using phosphorus oxychloride has several drawbacks from a green chemistry perspective. POCl₃ is a corrosive, toxic, and moisture-sensitive liquid that reacts violently with water. Its use, particularly in excess, results in poor atom economy and generates acidic, phosphorus-containing waste streams that are harmful to the environment.
A key aspect of sustainable synthesis is the replacement of hazardous reagents with safer, more environmentally benign alternatives. For the chlorination of pyridazinediones, Trichloroisocyanuric acid (TCCA) emerges as a promising green alternative to POCl₃. researchgate.netwikipedia.orgacs.org TCCA is a stable, easy-to-handle, and inexpensive crystalline solid, making it significantly safer for storage and industrial use. wikipedia.orgacs.org
The advantages of using TCCA align with several green chemistry principles:
Safer Reagents: TCCA is a solid and less hazardous to handle than fuming, corrosive POCl₃. researchgate.netwikipedia.org
Improved Atom Economy: TCCA can deliver three chlorine atoms, representing a high percentage of its mass, which leads to better atom economy compared to many other N-chloro reagents. researchgate.net
Waste Reduction and Recycling: The primary byproduct of chlorination with TCCA is cyanuric acid. researchgate.net Cyanuric acid is a stable solid that is insoluble in many organic solvents, allowing for easy removal by filtration. Furthermore, cyanuric acid can be recovered and reconverted back into TCCA, creating a potentially recyclable process that minimizes waste. researchgate.net
Milder Conditions: Reactions with TCCA can often be performed under milder conditions, avoiding the high temperatures and strongly acidic environment associated with POCl₃.
The following table provides a comparative overview of POCl₃ and TCCA based on green chemistry metrics.
Table 2: Green Chemistry Comparison of Chlorinating Agents
| Metric | Phosphorus Oxychloride (POCl₃) | Trichloroisocyanuric Acid (TCCA) |
|---|---|---|
| Physical State | Colorless, fuming liquid | White, crystalline solid |
| Hazards | Toxic, corrosive, reacts violently with water | Oxidizer, irritant |
| Atom Economy | Poor (large excess often used) | Good (provides 3 chlorine atoms) |
| Byproducts | Phosphoric acid / Polyphosphoric acids | Cyanuric acid |
| Byproduct Recyclability | Difficult and energy-intensive | Readily recyclable back to TCCA |
| Sustainability | Low (hazardous reagent, difficult waste management) | High (safer reagent, recyclable byproduct, reduced waste) |
Chemical Reactivity and Functionalization of 1,4 Dichloro 5h Pyridazino 4,5 B Indole
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro-Substituted Positions
The electron-deficient nature of the pyridazine (B1198779) ring, amplified by the two nitrogen atoms, renders the C-1 and C-4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the displacement of the chloro groups by a variety of nucleophiles, providing a direct route to functionalized pyridazino[4,5-b]indoles.
The reaction of 1,4-dichloro-5H-pyridazino[4,5-b]indole with nitrogen-based nucleophiles is a primary method for introducing pharmacologically relevant moieties. Studies have shown that hydrazine (B178648) and various amines readily displace the chlorine atoms.
Research has demonstrated that the reaction with hydrazine hydrate (B1144303) in a solvent such as 2-methoxyethanol (B45455) at reflux temperature leads to the monosubstituted product, 1-hydrazino-4-chloro-5H-pyridazino[4,5-b]indole. nih.gov This intermediate can then be reacted with other nucleophiles or reagents to create a diverse library of compounds. For instance, subsequent reaction of the 1-hydrazino intermediate with different amines can displace the second chlorine atom at the C-4 position. nih.gov
Alternatively, direct reaction of the dichloro starting material with an excess of a primary or secondary amine under more forcing conditions can lead to disubstitution. The general reactivity pattern involves the initial, more facile substitution at the C-1 position, followed by substitution at the C-4 position. nih.gov
Below is a table summarizing the synthesis of various 1,4-disubstituted-5H-pyridazino[4,5-b]indole derivatives from the 1-hydrazino-4-chloro intermediate. nih.gov
| Entry | Reactant | Product |
| 1 | 1-Hydrazino-4-chloro-5H-pyridazino[4,5-b]indole + 3,5-dimethylpyrazole | 1-Hydrazino-4-(3,5-dimethyl-1-pyrazolyl)-5H-pyridazino[4,5-b]indole |
| 2 | 1-Hydrazino-4-chloro-5H-pyridazino[4,5-b]indole + 1-methylpiperazine | 1-Hydrazino-4-(4-methyl-1-piperazinyl)-5H-pyridazino[4,5-b]indole |
| 3 | 1-Hydrazino-4-chloro-5H-pyridazino[4,5-b]indole + Morpholine | 1-Hydrazino-4-morpholino-5H-pyridazino[4,5-b]indole |
This table is based on synthetic routes described in the literature where the 1-hydrazino-4-chloro derivative is a key intermediate. nih.gov
While specific studies on the reaction of this compound with oxygen and sulfur nucleophiles are not extensively detailed in the available literature, the reactivity of analogous chloropyridazine systems provides significant insight. For example, studies on 4-chloro- and 5-chloropyridazin-3(2H)-ones show that these compounds readily react with nucleophiles such as sodium methoxide (B1231860) (NaOCH3), sodium thiomethoxide (NaSCH3), potassium hydroxide (B78521) (KOH), and sodium sulfide (B99878) (Na2S). researchgate.net These reactions typically proceed under mild conditions to yield the corresponding methoxy, thiomethyl, hydroxy, or thioether derivatives.
Based on these analogous systems, it is predicted that this compound would react similarly with O- and S-based nucleophiles. The reaction would likely proceed via the SNAr mechanism, with potential for mono- or di-substitution depending on the stoichiometry and reaction conditions.
| Nucleophile | Expected Product Type (at C-1 or C-4) |
| RO⁻ (Alkoxide) | Alkoxy-substituted derivative |
| RS⁻ (Thiolate) | Thioether-substituted derivative |
| OH⁻ (Hydroxide) | Hydroxy-substituted derivative (pyridazinone) |
| SH⁻ (Hydrosulfide) | Thiol-substituted derivative (thiopyridazinone) |
This table illustrates the expected product types based on the known reactivity of similar chloropyridazine compounds. researchgate.net
In di- or poly-halogenated heterocyclic systems, the selective substitution of one halogen over another is a critical aspect of synthetic strategy. For this compound, the two chlorine atoms at the C-1 and C-4 positions exhibit different reactivity, allowing for selective functionalization.
Experimental evidence shows that nucleophilic attack occurs preferentially at the C-1 position. nih.gov This enhanced reactivity at C-1 compared to C-4 can be attributed to the electronic influence of the fused indole (B1671886) ring and the adjacent nitrogen atom (N-2) of the pyridazine ring. This regioselectivity allows for the isolation of 1-substituted-4-chloro-5H-pyridazino[4,5-b]indoles by using controlled conditions, such as a 1:1 molar ratio of reactants and moderate temperatures. nih.gov
To achieve disubstitution, harsher reaction conditions are typically required, such as using an excess of the nucleophile and higher temperatures. This stepwise reactivity provides a powerful tool for creating asymmetrical 1,4-disubstituted pyridazino[4,5-b]indoles. This behavior is consistent with observations in other dichlorinated aza-heterocycles like 2,4-dichloroquinazolines, where the C-4 position is significantly more reactive than the C-2 position. nih.govmdpi.com The regioselectivity is governed by the ability of the heterocyclic system to stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process. nih.gov
The substitution of chlorine atoms on the this compound ring proceeds via the classical nucleophilic aromatic substitution (SNAr) mechanism. This process is generally accepted to be a two-step addition-elimination sequence. mdpi.com
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bearing a chlorine atom (C-1 or C-4). This forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing pyridazine ring system.
Elimination of the Leaving Group: In the second, typically fast step, the aromaticity of the ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex.
Carbon-Carbon Cross-Coupling Reactions for Advanced Functionalization
Beyond SNAr reactions, palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for creating carbon-carbon bonds. These methods are invaluable for the advanced functionalization of halo-heterocycles, including the pyridazino[4,5-b]indole system.
The Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) reactions are powerful tools for introducing aryl, heteroaryl, and alkynyl groups onto heterocyclic scaffolds. While specific literature detailing these couplings on this compound is limited, the extensive application of these reactions to structurally related halo-indoles, halo-pyridazines, and other halo-pyridazinoindoles strongly supports their feasibility. thieme-connect.deresearchgate.netelectronicsandbooks.com
The synthesis of the broader 5H-pyridazino[4,5-b]indole skeleton has been achieved using palladium-catalyzed intramolecular Heck reactions, demonstrating the compatibility of this ring system with Pd(0) catalysis. electronicsandbooks.com Furthermore, sequential Suzuki and Sonogashira reactions have been successfully performed on dihalo-indoles and dihalo-quinolines, showcasing the ability to selectively functionalize different halogenated positions based on their relative reactivity (e.g., I > Br > Cl). thieme-connect.debeilstein-journals.org
Given the differential reactivity of the C-1 and C-4 chlorine atoms in SNAr reactions, a similar selectivity could potentially be exploited in Pd-catalyzed cross-couplings, or by converting the dichloro-compound into a more reactive chloro-iodo or chloro-triflate intermediate.
The table below outlines typical conditions used for Suzuki-Miyaura and Sonogashira couplings on related heterocyclic substrates.
| Reaction | Catalyst | Ligand (optional) | Base | Solvent |
| Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | - | K₃PO₄ or Na₂CO₃ | Dioxane/H₂O or DME |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | DMF or Toluene |
| Co-catalyst: CuI |
This table summarizes common conditions reported for Suzuki-Miyaura and Sonogashira reactions on various halo-heterocycles, which are expected to be applicable to this compound. thieme-connect.debeilstein-journals.orgnih.gov
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The chlorine atoms at the C-1 and C-4 positions of the pyridazino[4,5-b]indole core are activated towards nucleophilic displacement, making them ideal handles for introducing nitrogen-based functionalities. This transformation is typically achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or through direct nucleophilic aromatic substitution (SNAr) with amine nucleophiles.
Research has shown that this compound can be selectively functionalized. The C-4 chlorine is generally more reactive than the C-1 chlorine, allowing for sequential substitutions. For instance, reactions with nitrogen nucleophiles such as 3-diethylaminopropylamine and benzylamine (B48309) can proceed in the absence of a solvent to yield the corresponding 4-substituted amino derivatives. researchgate.net These reactions underscore the utility of the dichloro-precursor in building a library of derivatives by displacing the halogens with various amines.
The general reactivity also extends to other nitrogen nucleophiles. Hydrazine hydrate, for example, is used to convert related chloro- or thioxo-pyridazinoindoles into their hydrazino-analogs, which are themselves valuable synthetic intermediates. researchgate.netnih.gov While the broader application of Buchwald-Hartwig conditions—employing a palladium catalyst and a phosphine (B1218219) ligand—has been established for C-N bond formation on various heterocyclic cores, including indoles and pyridazines, specific examples on the this compound are part of a broader class of nucleophilic substitution strategies. electronicsandbooks.combeilstein-journals.org The synthesis of 1,4-disubstituted derivatives, such as 1,4-dihydrazino-5H-pyridazino[4,5-b]indole, is a key transformation for creating compounds with diverse biological activities. nih.gov
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | 3-Diethylaminopropylamine | Neat, heat | 1-Chloro-4-(3-diethylaminopropylamino)-5H-pyridazino[4,5-b]indole | N/A | researchgate.net |
| This compound | Benzylamine | Neat, heat | 4-Benzylamino-1-chloro-5H-pyridazino[4,5-b]indole | N/A | researchgate.net |
| 5H-Pyridazino[4,5-b]indole-4-thione | Hydrazine hydrate (90%) | Boiling | 4-Hydrazino-5H-pyridazino[4,5-b]indole | Good | researchgate.net |
Heck and Related Olefination Reactions
The Heck reaction, a palladium-catalyzed method for C-C bond formation between an unsaturated halide and an alkene, represents a powerful tool for the functionalization of heterocyclic systems. While direct examples of Heck reactions starting from this compound are not extensively documented, related intramolecular Heck-type reactions have been successfully employed to construct the core ring system itself.
In one notable approach, 2-methyl-5-[(2-bromophenyl)amino]-pyridazin-3(2H)-ones, prepared via Buchwald-Hartwig amination, undergo an intramolecular Heck-type ring closure. electronicsandbooks.com This reaction forms the C4a-C9b bond, cyclizing onto the aniline (B41778) ring to yield 2-methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-ones. This demonstrates the feasibility of using palladium-catalyzed olefination chemistry to build the tricyclic framework. electronicsandbooks.com
The general applicability of Heck reactions to halo-indoles and related heterocycles is well-established, suggesting that this compound would be a viable substrate for such transformations, allowing for the introduction of vinyl groups at the C-1 and/or C-4 positions. nih.govdicp.ac.cn These reactions would typically involve a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand, and a base to facilitate the coupling with various alkenes. nih.gov
| Starting Material | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 5-[(2-Bromophenyl)amino]-2-methylpyridazin-3(2H)-one | Pd(OAc)2, P(o-tol)3 | Et3N, DMF, 100 °C | 2-Methyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one | 55% | electronicsandbooks.com |
Electrophilic Aromatic Substitution on the Indole Moiety
The chemistry of the pyridazino[4,5-b]indole system is not limited to the pyridazine ring. The fused indole moiety can also undergo reactions, most notably electrophilic aromatic substitution. In a typical indole molecule, the pyrrole (B145914) ring is electron-rich and readily attacked by electrophiles, with a strong preference for substitution at the C-3 position. bhu.ac.inresearchgate.net This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in If the C-3 position is blocked, electrophilic attack generally occurs at the C-2 position, or less commonly, on the benzene ring at C-6. bhu.ac.inresearchgate.net
Reduction and Oxidation Chemistry of the Pyridazino[4,5-b]indole System
The redox chemistry of the pyridazino[4,5-b]indole scaffold provides pathways to different oxidation states of the heterocyclic system. The oxidation of related tetrahydro-pyridazino[b]indole derivatives has been shown to be a viable route to the fully aromatic pyridazino[4,5-b]indole core. mdpi.com For example, starting from a tetrahydro-1H-pyridazino[3,4-b]indole, selective oxidation of the indoline (B122111) nucleus to an indole can be achieved. mdpi.com This is often followed by aromatization of the pyridazine ring, which can be accomplished through hydrolysis and decarboxylation under basic conditions, to yield the final fused indole-pyridazine product. mdpi.com This highlights that the system can be built from reduced precursors which are subsequently aromatized.
Conversely, reduction of the pyridazino[4,5-b]indole system can also be performed. While specific reduction protocols for this compound are not detailed in the provided sources, catalytic hydrogenation or reduction with chemical hydrides would be expected to reduce the pyridazine ring. Such reactions could potentially lead to dihydro- or tetrahydropyridazino[4,5-b]indole derivatives, depending on the reagents and conditions employed. The chlorine substituents would likely be susceptible to hydrogenolysis under certain catalytic hydrogenation conditions.
Ring Transformations and Rearrangement Reactions
The pyridazino[4,5-b]indole skeleton can undergo fascinating ring transformations and rearrangements, leading to the formation of other complex heterocyclic structures. One such documented transformation involves the acid-catalyzed rearrangement of a C2,C3-fused indoline tetrahydropyridazine. mdpi.com
In a notable example, treatment of a tetrahydro-1H-pyridazino[3,4-b]indole derivative with trifluoroacetic acid (TFA) did not lead to simple aromatization but instead induced a ring-opening/ring-closing cascade. mdpi.com This process results in the formation of a non-fused indole-pyrazol-5-one scaffold in excellent yield. mdpi.com The reaction proceeds under mild conditions and demonstrates the synthetic versatility of the pyridazinoindole core to serve as a precursor for other heterocyclic systems. This transformation provides a robust method for accessing C3-alkylated indoles linked to a pyrazolone (B3327878) ring, showcasing an application of umpolung strategy. mdpi.com
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Tetrahydro-1H-pyridazino[3,4-b]indole derivative | Trifluoroacetic acid (TFA) | CH2Cl2, reflux | Indole linked Pyrazol-5-one | up to 95% | mdpi.com |
Derivatization Strategies and Analogue Synthesis Based on the 1,4 Dichloro 5h Pyridazino 4,5 B Indole Scaffold
Structure-Directed Design Principles for Novel Pyridazino[4,5-B]indole Analogues
Research has highlighted the importance of a planar molecular structure for certain biological activities. nih.gov This planarity is believed to facilitate intercalation into DNA or binding to the active sites of enzymes that recognize flat aromatic systems. Furthermore, the strategic placement of specific functional groups is crucial for establishing favorable interactions with target proteins. Key design elements often include:
A Dipole with an Adjacent Acidic Proton: This feature can participate in hydrogen bonding, a fundamental interaction in molecular recognition. The N-H group of the indole (B1671886) ring often serves as the hydrogen bond donor.
A Basic Hydrogen-Acceptor Site: Positioned opposite the dipole, this site can accept a hydrogen bond, creating a complementary interaction with the biological target. The nitrogen atoms within the pyridazine (B1198779) ring are common hydrogen bond acceptors. nih.gov
These principles have been successfully applied in the design of pyridazino[4,5-b]indole derivatives with a range of biological activities. For instance, compounds designed with these features have shown resemblances to other bioactive agents like carbazeram, which is known for its cardiotonic activity. nih.gov
The concept of molecular hybridization is another powerful strategy. By combining the pyridazino[4,5-b]indole scaffold with other pharmacologically active moieties, such as a triazole ring, medicinal chemists have developed hybrid molecules with enhanced anticancer properties. researchgate.net In these designs, a lipophilic group (e.g., benzyl or phenyl) can be introduced at one position, while another part of the molecule, such as the indole ring, can be substituted with electron-withdrawing or electron-donating groups to modulate the electronic properties and biological activity of the resulting compound. researchgate.net
Exploration of Substituent Effects on Reactivity and Electronic Properties
The reactivity of the 1,4-dichloro-5H-pyridazino[4,5-b]indole scaffold and the electronic properties of its derivatives are significantly influenced by the nature and position of substituents. The two chlorine atoms at the 1- and 4-positions of the pyridazine ring are particularly susceptible to nucleophilic substitution, providing a primary route for derivatization.
The electronic nature of substituents on the indole ring can modulate the reactivity of these chloro groups. Electron-donating groups on the indole nucleus increase the electron density of the entire ring system, which can decrease the electrophilicity of the carbon atoms attached to the chlorine atoms, thereby slowing down the rate of nucleophilic substitution. Conversely, electron-withdrawing groups enhance the electrophilicity of these positions, making them more susceptible to attack by nucleophiles.
The principles of inverse-electron-demand Diels-Alder reactions, which are relevant to the pyridazine portion of the scaffold, provide further insight into substituent effects. In related heterocyclic systems like 1,2,3-triazines, the reactivity of the azadiene system is highly dependent on the substituents. nih.govnih.gov Electron-withdrawing groups on the heterocyclic ring generally enhance its reactivity towards dienophiles. nih.govnih.gov This suggests that substituents on the pyridazino[4,5-b]indole scaffold can be strategically chosen to control its participation in cycloaddition reactions, offering another avenue for diversification.
Computational studies on the indole chromophore have shown that substituents can cause a bathochromic (red) shift in the absorption spectrum, indicating a change in the electronic energy levels. nih.gov This highlights the ability of substituents to fine-tune the electronic and photophysical properties of the pyridazino[4,5-b]indole system.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is invaluable for the discovery of new drug leads. The this compound scaffold is well-suited for combinatorial approaches due to the presence of multiple reactive sites that can be systematically and independently modified.
The general strategy for building a combinatorial library around this scaffold involves a series of sequential or parallel reactions where diverse building blocks are introduced at specific positions. The two chlorine atoms at positions 1 and 4 serve as primary anchor points for diversification through nucleophilic substitution reactions. A wide array of nucleophiles, such as amines, alcohols, and thiols, can be employed to generate a diverse set of analogues.
Furthermore, the nitrogen atom of the indole ring (N-5) can be alkylated or acylated with a variety of reagents, adding another dimension of diversity to the library. The indole ring itself can also be functionalized, for example, through electrophilic aromatic substitution, although this may require careful optimization of reaction conditions to ensure selectivity.
A typical combinatorial synthesis might involve the following steps:
Scaffold Preparation: Synthesis of the core this compound structure.
Diversification at C1 and C4: Parallel reaction of the scaffold with a library of nucleophiles to generate a set of 1,4-disubstituted analogues.
Diversification at N5: Subsequent reaction of the disubstituted products with a library of alkylating or acylating agents to introduce further diversity at the indole nitrogen.
This approach allows for the systematic exploration of the structure-activity relationship (SAR) by correlating the structural changes with the observed biological activity.
Synthesis of Polyfunctionalized Derivatives for Chemical Probing
The synthesis of polyfunctionalized derivatives of this compound is essential for creating chemical probes to investigate biological pathways and identify molecular targets. These probes often incorporate reporter groups, such as fluorescent tags or biotin, to enable visualization and isolation of binding partners.
Several synthetic strategies have been developed to introduce multiple functional groups onto the pyridazino[4,5-b]indole scaffold with a high degree of control. These methods often rely on the differential reactivity of the various positions on the ring system.
One common approach is the sequential nucleophilic substitution of the two chlorine atoms. By carefully controlling the reaction conditions and the nature of the nucleophiles, it is possible to selectively replace one chlorine atom at a time, allowing for the introduction of two different functional groups at positions 1 and 4.
Modern cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, have also been employed to create carbon-carbon and carbon-nitrogen bonds at the chloro-positions, significantly expanding the range of accessible derivatives. For instance, an intramolecular Heck-type reaction has been utilized in the synthesis of 5H-pyridazino[4,5-b]indoles from pyridazin-3(2H)-one precursors. researchgate.net Similarly, Buchwald-Hartwig amination has been used to form a key C-N bond in the synthesis of related analogues. researchgate.net
Furthermore, the indole ring can be functionalized prior to the formation of the pyridazine ring, allowing for the introduction of functional groups at specific positions on the indole nucleus. The synthesis of pyrazolinyl-indole derivatives, for example, often starts with a functionalized indole carboxaldehyde. mdpi.com
Theoretical and Computational Chemistry of 1,4 Dichloro 5h Pyridazino 4,5 B Indole and Its Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT Studies)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. researchgate.netmdpi.com By calculating the electron density, DFT can determine the ground-state properties of a molecule, offering a balance between accuracy and computational cost. For the 1,4-dichloro-5H-pyridazino[4,5-b]indole system, DFT studies are instrumental in elucidating its fundamental electronic characteristics. These calculations can optimize the molecular geometry and compute various electronic descriptors that govern the molecule's reactivity and intermolecular interactions. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are critical for predicting how a molecule will react.
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A small energy gap generally corresponds to higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the LUMO is expected to be localized primarily around the electron-deficient pyridazine (B1198779) ring, particularly at the carbon atoms bearing the chlorine substituents. This distribution makes these sites highly susceptible to nucleophilic attack, which aligns with experimental observations of its reactivity. researchgate.net FMO analysis helps in understanding why nucleophiles preferentially attack the C1 and C4 positions. DFT calculations for related heterocyclic systems, such as pyrazoline derivatives, have successfully used FMO analysis to rationalize their biological and chemical activity. mdpi.comresearchgate.net
Table 1: Illustrative FMO Data for Related Heterocyclic Compounds This table presents data from related compounds to illustrate the typical values obtained from DFT calculations, as specific data for this compound was not found in the provided search results.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 4,5-Dichloropyridazin-3(2H)-one | -7.59 | -1.79 | 5.80 | researchgate.net |
| Bis-pyrazoline derivative 12 | -5.78 | -1.96 | 3.82 | mdpi.com |
| Bis-pyrazoline derivative 15 | -5.81 | -2.01 | 3.80 | mdpi.com |
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a clear picture of electron-rich and electron-poor regions.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are prone to electrophilic attack. These are often found near electronegative atoms like nitrogen and oxygen.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.
Green/Yellow Regions: Denote areas of neutral or near-zero potential.
For this compound, an MEP map would be expected to show significant positive potential (blue regions) around the C1 and C4 atoms of the pyridazine ring. This is due to the strong electron-withdrawing inductive effect of the chlorine atoms and the adjacent nitrogen atoms. The indole (B1671886) portion, particularly the pyrrole (B145914) nitrogen and the fused benzene (B151609) ring, would likely show negative potential (red/yellow regions), indicating its relative electron-richness. researchgate.net This visual representation powerfully corroborates the predictions of FMO theory and explains the molecule's role as a substrate for nucleophilic substitution. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of the Core Scaffold
The 5H-pyridazino[4,5-b]indole core is a planar, rigid tricyclic system. nih.gov Conformational analysis for this scaffold is relatively straightforward due to its fused-ring structure, which severely restricts rotational freedom. However, substituents at the N5 position or on the chloro-substituted ring can introduce conformational flexibility.
Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the scaffold and its derivatives in various environments, such as in solution. mdpi.com MD simulations track the atomic movements over time, providing insights into the stability of different conformations and the flexibility of the molecule. For the pyridazino[4,5-b]indole core, MD simulations can help understand how the molecule interacts with solvent molecules and how its derivatives might bind to a biological target. Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability and atomic vibrations of the system over the simulation period. mdpi.com
Prediction of Reaction Mechanisms and Transition State Structures
Computational chemistry is a valuable tool for elucidating reaction pathways and identifying transition state structures. wikipedia.org For the reaction of this compound with nucleophiles, DFT calculations can model the entire reaction coordinate. This involves:
Locating Reactants and Products: Optimizing the geometries of the starting material (the dichloro compound and the nucleophile) and the final substituted product.
Identifying the Transition State (TS): Searching for the saddle point on the potential energy surface that connects reactants and products. The TS represents the highest energy barrier of the reaction.
Calculating Activation Energy: The energy difference between the transition state and the reactants determines the reaction rate.
By modeling the nucleophilic aromatic substitution (SNAr) mechanism, researchers can confirm the formation of a Meisenheimer-like intermediate and calculate the energy barriers for both the addition of the nucleophile and the subsequent elimination of the chloride ion. Such studies can explain the regioselectivity of substitutions when different nucleophiles are used or when the two chlorine atoms are electronically distinct due to substitution elsewhere on the ring system.
Computational Modeling of Intermolecular Forces and Recognition Principles with Model Systems
The ability of a molecule to interact with other molecules, such as a biological receptor, is governed by intermolecular forces. These include hydrogen bonds, π–π stacking, van der Waals forces, and electrostatic interactions. researchgate.net Computational modeling can quantify these interactions.
For derivatives of this compound, where the chlorine atoms are replaced by functional groups capable of hydrogen bonding (e.g., amines, hydroxyls), these interactions become paramount. researchgate.net
Hydrogen Bonding: The pyridazine nitrogens can act as hydrogen bond acceptors, while an N-H group on the indole ring can act as a hydrogen bond donor.
π–π Stacking: The planar, aromatic nature of the indole and pyridazine rings allows for favorable π–π stacking interactions with other aromatic systems, such as the side chains of amino acids like phenylalanine or tyrosine in a protein binding pocket. researchgate.net
DFT calculations can be used to study these interactions in model systems (e.g., the pyridazinoindole derivative paired with a simple molecule like water or benzene) to understand the geometry and strength of these non-covalent bonds. researchgate.net
In Silico Approaches for Structure-Property Relationship (SPR) Modeling
In silico Structure-Property Relationship (SPR) or Structure-Activity Relationship (SAR) models seek to correlate the structural or physicochemical properties of a series of compounds with their observed properties or biological activities. nih.govnih.gov The electronic descriptors derived from quantum chemical calculations are frequently used to build these models.
For a series of derivatives based on the 1,4-disubstituted-5H-pyridazino[4,5-b]indole scaffold, one could develop a quantitative SPR/SAR (QSPR/QSAR) model using parameters such as:
HOMO/LUMO energies
Dipole moment
Atomic charges
Molecular electrostatic potential values
Steric parameters (e.g., molecular volume)
By correlating these computed descriptors with experimentally measured properties (e.g., inhibition constants against a specific enzyme, absorption wavelength), a predictive model can be built. nih.gov This in silico approach accelerates the drug discovery and materials science process by allowing for the virtual screening of new, un-synthesized derivatives and prioritizing the most promising candidates for experimental investigation. semanticscholar.org
Q & A
Q. How to correlate structural modifications with biological activity in pyridazinoindole derivatives?
- Methodological Answer : Establish SAR via:
- In vitro assays : Test anticoagulant activity (e.g., platelet aggregation inhibition) for 5-cyclopropyl or 7-bromo derivatives.
- Meta-analysis : Compare IC₅₀ values of carboxamide vs. dione derivatives to identify pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
